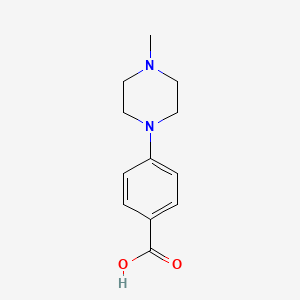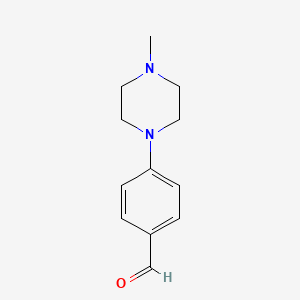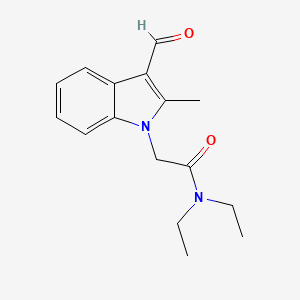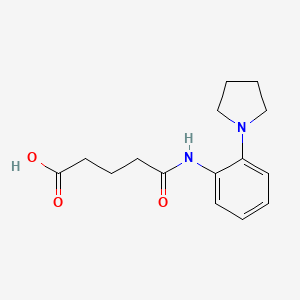
3-(1H-tetrazol-1-yl)benzoic acid
Descripción general
Descripción
3-(1H-tetrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
3-(1H-tetrazol-1-yl)benzoic acid and its derivatives have been studied for their unique molecular structures and interactions. For instance, a study on 4-(1H-tetrazol-5-yl)benzoic acid monohydrate revealed hydrogen-bonding and π–π stacking interactions, contributing to a three-dimensional network structure (Li et al., 2008). Such molecular arrangements are significant in understanding the chemical behavior and potential applications of these compounds.
Coordination Polymers and Spectral Studies
The compound has been utilized in the creation of coordination polymers. A study demonstrated the tuning of framework topologies in Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers by ligand modifications, highlighting the versatility of such compounds in creating varied molecular structures with different properties (Song et al., 2009).
Synthesis Methods
Research has also focused on developing efficient synthesis methods for tetrazol-benzoic acid derivatives. The preparation of 2-(2H-tetrazol-2-yl)benzoic acids via a regioselective Cu(I) catalyzed N2 arylation of tetrazole is an example of such efforts, showcasing the potential for creating a wide range of derivatives through various chemical reactions (Song et al., 2019).
Luminescent Sensors
The compound has applications as a luminescent sensor. A novel coordination polymer Zn(DMA)(TBA) demonstrated excellent selectivity and sensitivity for detecting aluminum ions and nitroaromatic explosives in aqueous solutions, indicating its potential as a functional fluorescent sensor (Zhang et al., 2017).
Magnetic Properties
Studies have also explored the magnetic properties of tetrazole-based compounds. For instance, cobalt tetrazolate magnets were synthesized, exhibiting interesting magnetic behaviors due to spin frustration in their complex structures (Yao et al., 2013).
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry. Research on noncovalent complexes involving acidic tetrazoles highlighted the formation of supramolecular stacks, both in solid and solution states, due to the ionic nature and extended planarity of the tetrazole complexes' core (Kraft et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds in the tetrazole series have been reported to interact with various receptors and enzymes, such as the glucagon-like peptide-1 receptor (glp-1r) and ep4 receptor .
Mode of Action
Based on the properties of similar tetrazole compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions .
Result of Action
Similar compounds in the tetrazole series have been reported to exhibit cytotoxic activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 3-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(1H-tetrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it can act as an inhibitor for certain enzymes by blocking their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as dehydrogenases and transferases, affecting the overall metabolic balance within cells. Additionally, this compound can alter the levels of specific metabolites, leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its hydrophobicity and affinity for specific transporters, which determine its accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further highlighting the importance of its subcellular distribution .
Propiedades
IUPAC Name |
3-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMKIYQHROFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353733 | |
| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204196-80-5 | |
| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)







![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
